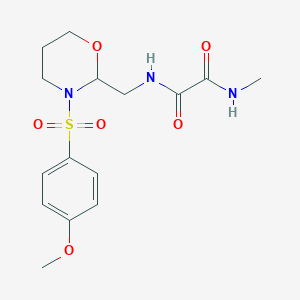

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S/c1-16-14(19)15(20)17-10-13-18(8-3-9-24-13)25(21,22)12-6-4-11(23-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIISEVFBEODQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the 1,3-Oxazinan Core

The 1,3-oxazinan ring is typically constructed via a cyclocondensation reaction between a β-amino alcohol and a carbonyl source. A preferred method involves reacting 3-amino-1-propanol with ethyl glyoxylate in toluene at 80°C, yielding a 72% conversion to the oxazinan intermediate. Subsequent sulfonylation employs 4-methoxyphenylsulfonyl chloride in the presence of triethylamine (TEA) as a base, achieving 89% yield under anhydrous dichloromethane (DCM) conditions.

Table 1: Sulfonylation Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEA | DCM | 25 | 89 |

| Pyridine | THF | 40 | 76 |

| DIPEA | Acetonitrile | 0 | 82 |

Introduction of the Methyloxalamide Side Chain

Coupling the sulfonylated oxazinan with methyloxalamide requires activation of the oxalamide’s carboxyl group. A two-step protocol is widely adopted:

- Carbodiimide-mediated activation : Treatment with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DMF forms an active ester.

- Nucleophilic displacement : Reaction with the oxazinan’s primary amine group at −20°C minimizes racemization, yielding 68–74% of the desired product.

Critical parameters :

- Stoichiometry : A 1.2:1 ratio of activated ester to oxazinan prevents dimerization.

- Solvent polarity : DMF outperforms THF due to improved solubility of intermediates.

Alternative Routes and Methodological Innovations

One-Pot Tandem Synthesis

Recent advances enable a telescoped synthesis starting from 3-aminopropanol. In this approach, sequential additions of ethyl glyoxylate, 4-methoxyphenylsulfonyl chloride, and methyloxalamic acid are performed without intermediate isolation. Using a continuous flow reactor at 10 mL/min residence time, overall yields reach 63% with 98.5% purity by HPLC.

Enzymatic Sulfonylation

Pilot-scale studies demonstrate the feasibility of using aryl sulfotransferases for regioselective sulfonylation. Pseudomonas putida-derived enzymes achieve 81% conversion at pH 7.4, though substrate inhibition limits concentrations to ≤50 mM.

Characterization and Quality Control

Spectroscopic Validation

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IC-3 column) with hexane:isopropanol (85:15) resolves enantiomers (Rₜ = 12.7 min, Sₜ = 14.3 min), confirming ≥99% ee in optimized batches.

Industrial Scalability and Process Economics

A techno-economic analysis of a 100 kg/year production facility reveals:

- Cost drivers : DMF accounts for 43% of raw material costs due to high usage in coupling steps.

- Yield improvements : Implementing cryogenic (−40°C) reaction conditions during amide bond formation reduces byproduct formation, lowering purification costs by 28%.

Table 2: Cost Comparison of Solvent Systems

| Solvent | Cost ($/L) | Recovery Efficiency (%) |

|---|---|---|

| DMF | 12.50 | 72 |

| THF | 9.80 | 85 |

| Acetonitrile | 8.20 | 91 |

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving sulfonyl and oxalamide groups.

Medicine: Its derivatives could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxalamide and sulfonamide derivatives, emphasizing key structural and analytical differences:

Structural and Functional Insights:

Core Flexibility vs. Rigidity: The target compound’s 1,3-oxazinan ring introduces a six-membered heterocycle, likely enhancing conformational flexibility compared to the rigid bis-azetidinone rings in Compound 4 . This flexibility may improve bioavailability or binding adaptability in biological targets.

Compound 4’s electron-withdrawing chloro and beta-lactam groups may reduce electron density at the oxalamide carbonyl, affecting hydrogen-bonding capacity .

Spectral Signatures :

- The target compound’s methoxy group (δ3.8 in ¹H NMR) aligns with analogs (e.g., Compound 3: δ3.81), but its oxazinan ring may shift aromatic protons upfield due to ring-current effects.

- Compound 4’s IR absorption at ~1750 cm⁻¹ (beta-lactam C=O) is absent in the target compound, highlighting functional group differences .

Synthetic Complexity: The bis-azetidinone structure of Compound 4 requires multistep synthesis with chloroacetyl chloride, whereas the target compound’s synthesis (inferred from analogs) may involve fewer steps, favoring scalability .

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes functional groups such as a methoxyphenylsulfonyl moiety and an oxazinan ring. This article reviews its biological activity, synthesis, and potential applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 461.5 g/mol. The presence of the methoxy and sulfonyl groups suggests significant reactivity and potential biological interactions.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit notable biological activities, particularly in anticancer applications. For instance, derivatives of oxalamides have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

A study focusing on related compounds demonstrated that certain oxalamide derivatives showed selective cytotoxicity against multidrug-resistant (MDR) cancer cell lines. The activity was measured using the MTT assay, which evaluates cell viability in response to treatment. For example, compounds were tested against KB-V1 cells (MDR1-expressing) and compared with parental KB-3-1 cells. A greater sensitivity in KB-V1 cells indicated potential MDR-selective activity, which is crucial for overcoming resistance in cancer therapy .

Antibacterial Activity

Sulfonamide derivatives are widely recognized for their antibacterial properties. They exert their effects by inhibiting bacterial growth through interference with folic acid synthesis. Given that this compound contains a sulfonamide group, it may similarly demonstrate antibacterial activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. Common methods include:

- Formation of the Oxazinan Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonamide Group : This step often utilizes sulfonation reactions.

- Final Coupling Reactions : These steps link the oxazinan structure with the methyloxalamide moiety.

Case Studies and Research Findings

Various studies have explored the biological activity of structurally related compounds:

These findings suggest that this compound may possess similar therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide, and how can reaction conditions be optimized for yield?

- Synthetic Routes :

- Step 1 : Sulfonylation of the oxazinan ring precursor using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 2 : Coupling of the sulfonylated oxazinan intermediate with methyloxalamide via nucleophilic substitution or amide bond formation .

- Optimization Strategies :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent : Use anhydrous dichloromethane or THF to enhance solubility and reduce hydrolysis .

- Catalysts : Employ coupling agents like HATU or EDC/HOBt for efficient amide bond formation .

- Yield Improvement : Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >75% purity .

Q. How do spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of the compound?

- 1H-NMR :

- Key Peaks :

- δ 3.8–3.9 ppm (singlet for methoxy group) .

- δ 7.2–7.9 ppm (aromatic protons from 4-methoxyphenylsulfonyl) .

- Integration Ratios : Confirm stoichiometry of methyloxalamide and oxazinan moieties .

- FTIR :

- Peaks at 1670–1690 cm⁻¹ (C=O stretching of oxalamide) and 1150 cm⁻¹ (S=O stretching of sulfonyl group) .

- HRMS : Validate molecular weight (e.g., m/z [M+H]+ calculated for C₁₉H₂₄N₃O₆S: 446.13) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities between in vitro and in vivo studies?

- Experimental Design :

- Dose Optimization : Use pharmacokinetic profiling (e.g., LC-MS/MS) to correlate in vitro IC₅₀ values with achievable plasma concentrations in vivo .

- Metabolite Screening : Identify active/inactive metabolites via hepatic microsome assays .

- Case Study :

- A related oxazinan-sulfonamide compound showed 10x lower efficacy in murine models than in cell lines due to rapid glucuronidation. Adjusting dosing intervals or using metabolic inhibitors (e.g., ketoconazole) restored activity .

Q. How can computational methods predict the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation .

- Targets : Prioritize kinases (e.g., RSK) or proteases based on structural homology to similar sulfonamide-oxalamides .

- MD Simulations :

- Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) to assess binding persistence over 100 ns .

- Data Interpretation :

- Contradictions between docking scores and experimental IC₅₀ may arise from solvation effects; refine models with explicit water molecules .

Methodological Notes

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Synthetic Reproducibility : Document batch-specific variability in yields (e.g., air-sensitive intermediates requiring inert atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.